7-O-甲基香菇醇

描述

Synthesis Analysis

The synthesis of 7-O-Methylporiol involves manipulating plant biosynthetic pathways in Escherichia coli to produce the compound from its precursor, p-coumaric acid. This process includes the introduction of genes for critical enzymes and pathways to ensure the efficient production of naringenin, which is then converted into 7-O-Methylporiol through specific hydroxylation and methylation steps. Notably, the overexpression of genes involved in the flavanone biosynthesis and modification pathways, along with the enhancement of malonyl-CoA production, leads to the successful synthesis of 7-O-Methylporiol (Malla et al., 2011).

Molecular Structure Analysis

Chemical Reactions and Properties

The chemical properties of 7-O-Methylporiol, inferred from its synthesis process, highlight its reactivity and interactions with various enzymes and substrates. The successful conversion of naringenin to 7-O-Methylporiol through enzymatic reactions indicates its compatibility and potential reactivity in biological systems. The introduction of specific methyl groups and the involvement of oxygen-derived molecules are critical for its chemical behavior and efficacy.

Physical Properties Analysis

Chemical Properties Analysis

The chemical synthesis of 7-O-Methylporiol involves various chemical reactions that are carefully controlled to achieve the final product. The steps of hydroxylation and methylation are particularly crucial, as they directly impact the compound's chemical structure and, consequently, its biological activity. The enzymatic reactions involved in its synthesis also shed light on its reactive nature and potential as a bioactive compound.

科学研究应用

抗真菌和抗病毒特性:Abu-Izneid 等人(2018 年)的一项研究调查了一种与 7-O-甲基香菇醇结构相关的化合物。该化合物对选定的真菌菌株表现出有希望的抗真菌活性,并且还对登革热包膜蛋白表现出潜在的抑制活性。

电分析检测:Sanjuán 等人(2016 年)探索了 7-甲基鸟嘌呤(一种与 7-O-甲基香菇醇结构相似的分子)的电分析检测,证明了其作为疾病和代谢功能障碍中 DNA 甲基化的生物标志物的潜力。该研究的方法可能与检测生物样品中类似的化合物(如 7-O-甲基香菇醇)有关。在此处查看他们的工作此处。

基因表达和 mRNA 帽子甲基化:Cowling(2009 年)讨论了 7-甲基鸟嘌呤帽子在 mRNA 中的重要性,这对于有效的基因表达至关重要。虽然这项研究的重点是 7-甲基鸟嘌呤,但这些见解可能与了解类似甲基化化合物(如 7-O-甲基香菇醇)在基因表达过程中的作用有关。在此处阅读更多相关信息此处。

合成和药物化学:Malla 等人(2011 年)报道了在埃希氏菌中生产 7-O-甲基阿罗马登德林,突出了使用细菌细胞工厂大量合成具有药用价值的类黄酮的潜力。该工艺可应用于 7-O-甲基香菇醇等化合物,用于制药应用。可以在此处找到有关他们研究的更多信息。

抗生素生产中的生物催化:Fu 等人(2014 年)探索了全细胞生物催化在头孢菌素类抗生素生产中的应用。虽然与 7-O-甲基香菇醇没有直接关系,但本研究中的方法和原理可用于类似化合物的合成和改性。可以在此处找到他们研究的详细信息。

帕金森病研究:Hantraye 等人(1996 年)进行了一项关于预防 MPTP 诱导的帕金森病的研究,重点关注一种与 7-O-甲基香菇醇结构相关的化合物。此类研究可以深入了解 7-O-甲基香菇醇的潜在神经应用。在此处阅读有关他们研究的更多信息此处。

安全和危害

作用机制

Target of Action

7-O-Methylporiol is a flavonoid, a class of plant secondary metabolites with various biological activities . It was extracted from the leaf secretions of Callistemon coccineus . .

Biochemical Pathways

Flavonoids in general are known to modulate several key enzymes and cell signaling pathways involved in inflammation, cell growth, and apoptosis .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of 7-O-Methylporiol .

属性

IUPAC Name |

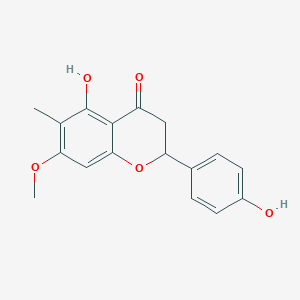

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-6,8,14,18,20H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRAFJFUMJDPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Methylporiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。